3-(4-Ethylpiperazin-1-yl)pyrrolidine-2,5-dione
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Overview
Description
3-(4-Ethylpiperazin-1-yl)pyrrolidine-2,5-dione is a heterocyclic compound that features a pyrrolidine-2,5-dione core structure substituted with a 4-ethylpiperazin-1-yl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 3-(4-Ethylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves the reaction of N-hydroxysuccinimide with 4-ethylpiperazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide, and may require heating to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(4-Ethylpiperazin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine-2,5-dione ring or the piperazine moiety are replaced with other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.
Medicine: Research has indicated its potential use in the treatment of conditions such as epilepsy, cancer, and inflammation
Mechanism of Action
The mechanism of action of 3-(4-Ethylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-(4-Ethylpiperazin-1-yl)pyrrolidine-2,5-dione can be compared to other similar compounds, such as:
Pyrrolidine-2,5-dione derivatives: These compounds share the core pyrrolidine-2,5-dione structure but differ in their substituents, leading to variations in their biological activities and applications.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.
N-Mannich bases derived from pyrrolidine-2,5-dione: These compounds have shown anticonvulsant and antinociceptive activities and are structurally related to this compound.
Properties
Molecular Formula |
C10H17N3O2 |
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Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H17N3O2/c1-2-12-3-5-13(6-4-12)8-7-9(14)11-10(8)15/h8H,2-7H2,1H3,(H,11,14,15) |
InChI Key |
JPCMYTNTHLSCFK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2CC(=O)NC2=O |
solubility |
>31.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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